Methyl 4-(1-naphthoylamino)benzoate
Description
Methyl 4-(1-naphthoylamino)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 4-position with a 1-naphthoylamino group. The naphthoylamino group introduces significant steric bulk and aromaticity, likely influencing its solubility, melting point, and reactivity compared to simpler benzoate esters. Compounds with similar structural motifs, such as quinoline-carbonyl-piperazine-linked benzoates (C1–C7) and naphthalene-carbothioate derivatives , suggest that this compound may exhibit moderate polarity, crystallize in organic solvents (e.g., ethyl acetate), and require advanced spectroscopic techniques (e.g., $ ^1H $-NMR, HRMS) for characterization.
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
methyl 4-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)14-9-11-15(12-10-14)20-18(21)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,20,21) |
InChI Key |
DPZRBIQQVKNFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and amide formation would apply, with considerations for scaling up the reaction while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-naphthoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(1-naphthoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Its use in industry is limited, but it may be employed in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action for Methyl 4-(1-naphthoylamino)benzoate involves its interaction with various molecular targets. The ester and amide groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to proteins and enzymes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic amino acids and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Carbonyl-Piperazine-Linked Benzoates (C1–C7)
The C-series compounds (C1–C7) share a methyl benzoate scaffold linked via a piperazine ring to a quinoline-carbonyl group with varying substituents (e.g., Br, Cl, F, CF$_3$) on the phenyl ring . Key differences from Methyl 4-(1-naphthoylamino)benzoate include:
- Structural Motifs: C1–C7 feature a piperazine-quinoline moiety, whereas this compound lacks this heterocyclic system, replacing it with a naphthoylamino group.
- Physical Properties: C1–C7 compounds crystallize as yellow/white solids, suggesting similar crystallinity. Substituents like bromo (C2) or trifluoromethyl (C7) may increase melting points due to enhanced intermolecular interactions compared to the naphthoylamino group.
Table 1: Comparison of C-Series Compounds vs. This compound
Naphthalene-Carbothioate Derivatives
The compound 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) shares a naphthalene moiety but differs in functional groups:
- Functional Groups: 6g contains a carbothioate (C=S) and triazole ring, contrasting with the ester (C=O) and naphthoylamino groups in this compound.
- Physical Properties :
- 6g has a melting point of 166–167°C, suggesting that the target compound may have a comparable range due to aromatic stacking.
- The thioester in 6g may reduce solubility in polar solvents compared to the ester group in the target compound.
(S)-Methyl 4-(1-Aminoethyl)Benzoate
This compound features an aminoethyl substituent instead of naphthoylamino:
- Molecular Weight: 179.22 (vs. ~297 for this compound, estimated).
- Synthesis: Achieved 83% yield via heating with 2-chloro-3-nitropyridin-4-ol, suggesting that the naphthoylamino derivative might require similar conditions but with lower yield due to steric hindrance.
- Lipophilicity: The naphthoylamino group likely increases logP (lipophilicity) compared to the aminoethyl group, impacting bioavailability.
Methyl 4-Acetamido-2-Hydroxybenzoate
This derivative has acetamido and hydroxyl groups on the benzoate ring:
- Polarity: The hydroxyl and acetamido groups enhance hydrophilicity, whereas the naphthoylamino group would reduce aqueous solubility.
- Applications: Used to synthesize halogenated derivatives (e.g., 5-chloro-2-methoxy), indicating that this compound could serve as a precursor for further functionalization.
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br in C2–C3) increase melting points and crystallinity compared to electron-donating groups (e.g., OMe in C6) . The naphthoylamino group may balance steric bulk and aromatic interactions, yielding intermediate melting points.
- Synthetic Challenges: Bulky substituents (e.g., naphthoyl) may reduce reaction yields compared to smaller groups (e.g., aminoethyl in ).
- Spectroscopic Confirmation : All analogs require $ ^1H $-NMR and HRMS for structural validation, as seen in C1–C7 and 6g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
